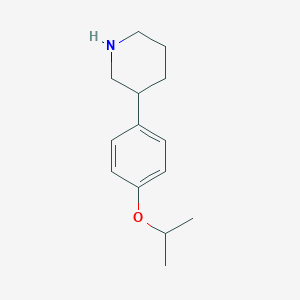
3-(4-Isopropoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)piperidine typically involves the reaction of 4-isopropoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reductive amination process, where the aldehyde group of 4-isopropoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives on the phenyl ring.
Scientific Research Applications
3-(4-Isopropoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Piperidine: A basic structure without the isopropoxyphenyl group.
4-Piperidino-Piperidine: A derivative with an additional piperidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Comparison: 3-(4-Isopropoxyphenyl)piperidine is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and alter its pharmacokinetic profile compared to other piperidine derivatives .
Biological Activity
3-(4-Isopropoxyphenyl)piperidine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19NO
- Molecular Weight : 219.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective antagonist at certain receptor sites, particularly in the central nervous system. This interaction can modulate neurotransmitter release and influence behavioral outcomes.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may influence dopaminergic pathways, which are crucial in mood regulation and psychotropic effects.
- Serotonin Receptor Interaction : It has potential serotonergic activity that could contribute to antidepressant effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Studies have demonstrated that compounds similar to this compound can counteract hypothermia induced by reserpine, suggesting a potential antidepressant effect through modulation of central neurotransmitter systems .
- Anxiolytic Properties : Animal studies have indicated that this compound may reduce anxiety-like behaviors in rodent models, likely through its action on serotonin and dopamine pathways.
Data Table: Biological Activities and Effects
Case Studies and Research Findings
-
Antidepressant Activity in Mice :
A study involving mice treated with this compound showed significant inhibition of hypothermia induced by reserpine. The percentage inhibition was calculated based on varying doses administered intraperitoneally, indicating a dose-dependent response . -
Anxiolytic Effects :
In a controlled setting, rodents treated with the compound displayed reduced anxiety behaviors compared to control groups receiving saline. This suggests a promising avenue for further exploration in anxiety disorders . -
Neurotransmitter Interaction Studies :
Further research has indicated that the compound interacts with dopamine and serotonin receptors, potentially enhancing mood stabilizing effects and providing insights into its mechanism of action .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-7-5-12(6-8-14)13-4-3-9-15-10-13/h5-8,11,13,15H,3-4,9-10H2,1-2H3 |
InChI Key |
ZNXMLLIJBDMRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















